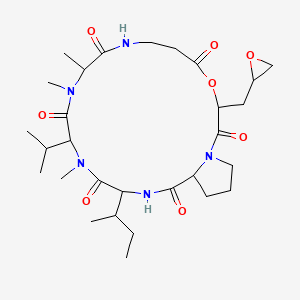
2-Amino-1,5-anhydro-2-deoxy-D-glucitol
Descripción general
Descripción
“2-Amino-1,5-anhydro-2-deoxy-D-glucitol” is a chemical compound with the molecular formula C6H13NO4 . It is a variant of 1,5-Anhydroglucitol (1,5-AG), a naturally occurring monosaccharide found in nearly all foods .
Molecular Structure Analysis
The molecular structure of “2-Amino-1,5-anhydro-2-deoxy-D-glucitol” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 163.172 Da and the monoisotopic mass is 163.084457 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1,5-anhydro-2-deoxy-D-glucitol” include an average mass of 163.172 Da and a monoisotopic mass of 163.084457 Da .Aplicaciones Científicas De Investigación
Synthesis and Application as a Building Unit : It has been utilized as a versatile building unit in many natural products. A study outlined a facile route for its synthesis from the corresponding 2-aminopyranoses, demonstrating its potential as a synthetic building unit in complex molecular structures (Hesek et al., 2008).
Role in Deamination Reactions : In another study, the deamination of 2-amino-1,5-anhydro-2-deoxy-D-glucitol resulted in 1,5-anhydro-D-glucitol as the major product, highlighting its reactivity and the importance of ring oxygen atom participation in its reactions (Kin et al., 1971).
Derivative Synthesis for Biological Applications : Research also focused on the synthesis of derivatives of 2-amino-1,5-anhydro-2-deoxy-D-glucitol for potential biological applications. For instance, one study detailed the preparation of derivatives that mimic sugar structures, providing avenues for developing novel compounds (Witczak & Whistler, 1986).
Utilization in Stereoselective Synthesis : Its use in highly stereoselective synthesis processes has been documented. One study presented the synthesis of 1-amino-2,5-anhydro-1-deoxyalditols, derivatives of 2-amino-1,5-anhydro-2-deoxy-D-glucitol, demonstrating its importance in precise and specific chemical synthesis (Norrild et al., 1997).
Biomedical Research : In biomedical research, it has been synthesized as a part of lipid A-subunit analogs, indicating its potential in the study of biological structures and functions (Kiso et al., 1986).
Role in Cellular Uptake Mechanisms : The compound has been studied in the context of cellular uptake mechanisms, especially in relation to glucose and mannose transport systems in kidney epithelial cells. This indicates its relevance in understanding glucose metabolism and transport (Saito et al., 1996).
Nucleoside Analogue Synthesis : Another significant application involves its conversion into nucleoside analogues, demonstrating its versatility in the synthesis of complex biological molecules (Hossain et al., 1998).
Diagnostic Applications in Diabetes Mellitus : A simple enzymatic method utilizing 2-amino-1,5-anhydro-2-deoxy-D-glucitol has been developed for determining plasma levels of the compound, which is significant in the diagnosis of diabetes mellitus (Yabuuchi et al., 1989).
Propiedades
IUPAC Name |
(2R,3S,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-3-2-11-4(1-8)6(10)5(3)9/h3-6,8-10H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBVRXQDKNIBH-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954201 | |
| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32449-61-9 | |
| Record name | 1-Deoxyglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)